molecular formula C8H9NO2S B2426452 7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide CAS No. 87254-66-8

7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Cat. No. B2426452
Key on ui cas rn: 87254-66-8
M. Wt: 183.23
InChI Key: KIEQGEBGYOOELD-UHFFFAOYSA-N
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Patent
US04589909

Procedure details

7-Nitrobenzo[b]thiophene-1,1-dioxide (19 g, Example 17) was hydrogenated in 200 ml of ethyl acetate over 1.0 g of 10% palladium-on-charcoal catalyst at 500 pounds-per-square-inch of pressure and 100° C. until no more hydrogen gas was absorbed. The mixture was filtered through celite, and the filtrate was concentrated in vacuo. The solid residue was recrystallized from 1-chlorobutane to yield 13.2 g of the title compound; m.p. 117°-119° C.
Name
7-Nitrobenzo[b]thiophene-1,1-dioxide
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]2[S:10](=[O:14])(=[O:13])[CH:11]=[CH:12][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O.[H][H]>C(OCC)(=O)C.[Pd]>[NH2:1][C:4]1[C:9]2[S:10](=[O:14])(=[O:13])[CH2:11][CH2:12][C:8]=2[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
7-Nitrobenzo[b]thiophene-1,1-dioxide
Quantity
19 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC2=C1S(C=C2)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was absorbed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The solid residue was recrystallized from 1-chlorobutane

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC2=C1S(CC2)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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